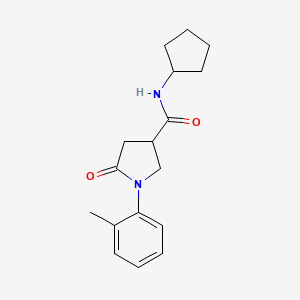![molecular formula C16H16IN3O3 B11109371 N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11109371.png)
N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a hydroxy group, a methoxy group, and an iodine-substituted phenyl ring. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide typically involves a multi-step process. One common method starts with the condensation of 2-hydroxy-5-methoxybenzaldehyde with 4-iodoaniline to form an intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other computational methods.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
Molecular Formula |
C16H16IN3O3 |
|---|---|
Molecular Weight |
425.22 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C16H16IN3O3/c1-23-14-6-7-15(21)11(8-14)9-19-20-16(22)10-18-13-4-2-12(17)3-5-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
WUXDFOUJYVBARL-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC=C(C=C2)I |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(3-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11109288.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11109295.png)
![2-(3-nitrophenyl)-4-{4-[2-(3-nitrophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}-5-phenyl-1H-imidazole](/img/structure/B11109307.png)
![N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B11109308.png)
![Butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11109319.png)
![N-(2-Methoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11109321.png)
![N'-[(E)-(3-Hydroxy-4-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109324.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B11109330.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B11109331.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109334.png)
![1-[4-(Decyloxy)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11109342.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11109344.png)

